molecular formula C9H13N3O B14900610 N-(4,5-Diamino-2-methylphenyl)acetamide

N-(4,5-Diamino-2-methylphenyl)acetamide

Cat. No.: B14900610
M. Wt: 179.22 g/mol
InChI Key: BJLOQOXSODMVAH-UHFFFAOYSA-N
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Description

N-(4,5-Diamino-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H13N3O. It is characterized by the presence of two amino groups and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Diamino-2-methylphenyl)acetamide typically involves the acylation of 4,5-diamino-2-methylphenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Diamino-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-Diamino-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,5-Diamino-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Lacks the amino groups present in N-(4,5-Diamino-2-methylphenyl)acetamide.

    N-(4,5-Dimethylphenyl)acetamide: Contains additional methyl groups instead of amino groups.

    N-(4-Amino-2-methylphenyl)acetamide: Contains only one amino group.

Uniqueness

This compound is unique due to the presence of two amino groups, which can participate in a variety of chemical reactions and interactions.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-(4,5-diamino-2-methylphenyl)acetamide

InChI

InChI=1S/C9H13N3O/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,10-11H2,1-2H3,(H,12,13)

InChI Key

BJLOQOXSODMVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)N)N

Origin of Product

United States

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